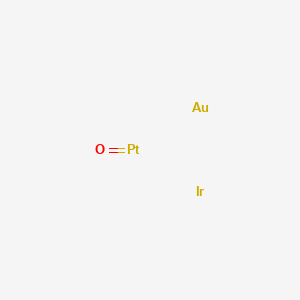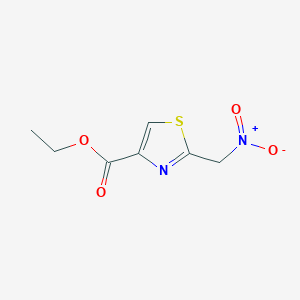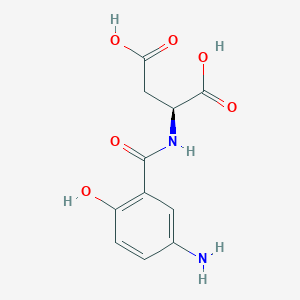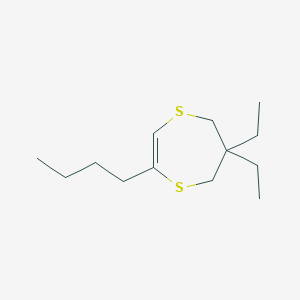![molecular formula C11H13NO B12568779 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde CAS No. 190273-27-9](/img/structure/B12568779.png)
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methyl(prop-2-en-1-yl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with methyl(prop-2-en-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like pseudoephedrine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[Methyl(prop-2-en-1-yl)amino]benzoic acid.
Reduction: 4-[Methyl(prop-2-en-1-yl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-[Methyl(prop-2-yn-1-yl)amino]benzaldehyde: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
4-[Methyl(prop-2-en-1-yl)amino]benzoic acid: Oxidized form of the compound.
4-[Methyl(prop-2-en-1-yl)amino]benzyl alcohol: Reduced form of the compound
Uniqueness
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .
Propiedades
Número CAS |
190273-27-9 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
4-[methyl(prop-2-enyl)amino]benzaldehyde |
InChI |
InChI=1S/C11H13NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h3-7,9H,1,8H2,2H3 |
Clave InChI |
RDRLAYWUPTZMIH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC=C)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



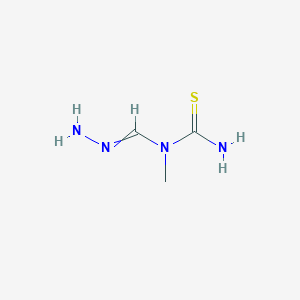
![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)


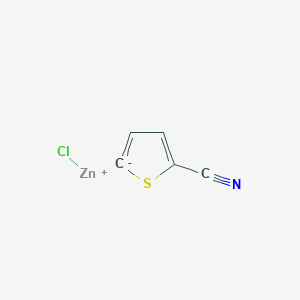
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
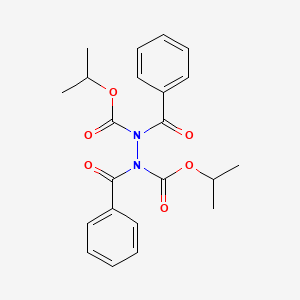
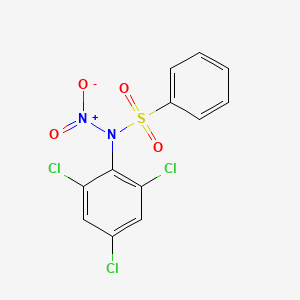
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
